molecular formula C15H12N2O B12856098 N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide CAS No. 893738-75-5

N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide

Cat. No.: B12856098
CAS No.: 893738-75-5
M. Wt: 236.27 g/mol
InChI Key: FHKFLQVGMBHFDY-UHFFFAOYSA-N
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Description

N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide is an organic compound characterized by the presence of a cyano group attached to a biphenyl structure, which is further linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide typically involves the reaction of 4-bromo-3’-cyano[1,1’-biphenyl] with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines .

Scientific Research Applications

N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3’-Cyano[1,1’-biphenyl]-3-yl)acetamide
  • N-(3’-Cyano[1,1’-biphenyl]-2-yl)acetamide

Uniqueness

N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide is unique due to the specific positioning of the cyano group on the biphenyl structure. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers .

Properties

CAS No.

893738-75-5

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-[4-(3-cyanophenyl)phenyl]acetamide

InChI

InChI=1S/C15H12N2O/c1-11(18)17-15-7-5-13(6-8-15)14-4-2-3-12(9-14)10-16/h2-9H,1H3,(H,17,18)

InChI Key

FHKFLQVGMBHFDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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